molecular formula C16H19N3O2 B2561307 N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide CAS No. 2034634-36-9

N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide

Cat. No.: B2561307
CAS No.: 2034634-36-9
M. Wt: 285.347
InChI Key: MHLYAXASMXDWSL-UHFFFAOYSA-N
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Description

N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide is a synthetic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.347 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide typically involves the reaction of ethyl 6-ethoxypyrimidine-4-carboxylate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    6-ethoxy-N-ethylpyrimidine-4-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.

    N-benzyl-6-methoxy-N-ethylpyrimidine-4-carboxamide: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with molecular targets.

    N-benzyl-6-ethoxy-N-methylpyrimidine-4-carboxamide: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

The unique combination of the benzyl, ethoxy, and ethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-6-ethoxy-N-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-19(11-13-8-6-5-7-9-13)16(20)14-10-15(21-4-2)18-12-17-14/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYAXASMXDWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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